![molecular formula C7H7N5O B2392651 1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one CAS No. 1016505-50-2](/img/structure/B2392651.png)
1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one
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Overview
Description
1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one, also known as ADTO, is a tetrazole derivative that has gained significant attention due to its potential therapeutic applications. This compound has been studied for its various biological and pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Scientific Research Applications
- The compound’s unique structure and electronic properties make it suitable for developing photoluminescent materials. Researchers have explored its use in designing luminescent complexes, particularly in conjunction with europium ions (Eu³⁺). These complexes exhibit red-shifted excitation wavelengths, making them useful for applications like optical sensors and displays .
- 1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one acts as a colorimetric chemosensor for detecting specific metal ions. For instance, it shows high sensitivity and selectivity toward copper ions (Cu²⁺) in various water samples. This property could be valuable for environmental monitoring and water quality assessment .
- Researchers have utilized this compound in organic synthesis due to its versatile reactivity. It can serve as a building block for constructing more complex molecules. For example, it participates in reactions like Aldol condensation and Nitroammoniation, leading to the synthesis of novel diamine-containing structures .
Photoluminescent Materials
Metal Ion Detection
Organic Synthesis
properties
IUPAC Name |
4-(3-aminophenyl)-1H-tetrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,8H2,(H,9,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPAMNVHAKSASD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)NN=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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